Aranidipine vs. Amlodipine: Head-to-Head Randomized Controlled Trial on Blood Pressure Reduction and Trough/Peak Ratio
In a multicenter, randomized, double-blind, parallel-controlled clinical trial in Chinese patients with mild to moderate essential hypertension (n=236), aranidipine (5-10 mg/d) demonstrated less blood pressure response compared to amlodipine (5-10 mg/d) [1]. The trough/peak ratios of diastolic blood pressure were 0.57 ± 0.20 for aranidipine and 0.68 ± 0.19 for amlodipine [1].
| Evidence Dimension | Antihypertensive efficacy: trough/peak ratio of diastolic blood pressure (T/P ratio) |
|---|---|
| Target Compound Data | 0.57 ± 0.20 |
| Comparator Or Baseline | Amlodipine: 0.68 ± 0.19 |
| Quantified Difference | Aranidipine T/P ratio is 0.11 units lower (absolute difference) than amlodipine; difference not statistically significant (P = 0.119) |
| Conditions | Multicenter, randomized, double-blind, parallel-controlled clinical trial; 236 patients with mild to moderate essential hypertension; 10-week treatment duration; aranidipine 5-10 mg/d vs amlodipine 5-10 mg/d |
Why This Matters
Aranidipine provides less BP reduction than amlodipine, making it a less potent but potentially more tolerable option when aggressive BP lowering is not required.
- [1] Yan LR, et al. Efficacy and safety of aranidipine enteric-coated tablets compared with amlodipine in Chinese patients with mild to moderate essential hypertension: a multicenter, randomized, double-blind, parallel-controlled clinical trial. J Cardiovasc Pharmacol. 2012 Jul;60(1):8-14. View Source
